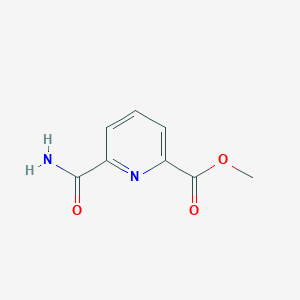

Methyl 6-carbamoylpicolinate

説明

Methyl 6-carbamoylpicolinate is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 6-carbamoylpicolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a picolinate moiety with a carbamoyl group. This structural configuration is crucial for its biological interactions and activity.

| Component | Description |

|---|---|

| Chemical Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 195.20 g/mol |

| Functional Groups | Carbamoyl, Ester |

The biological activity of this compound is primarily mediated through its interaction with various biological pathways:

- Inhibition of Kallikrein : Research indicates that this compound acts as an inhibitor of kallikrein, an enzyme involved in inflammatory processes and pain signaling. This inhibition can potentially lead to therapeutic effects in conditions such as hereditary angioedema and other inflammatory disorders .

- Regulation of MAPK Pathways : The compound has been shown to modulate the mitogen-activated protein kinase (MAPK) pathways, which are critical for cell signaling related to stress responses and apoptosis. Specifically, it influences pathways involving ASK1 (apoptosis signal-regulating kinase 1), which plays a role in cellular responses to oxidative stress .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by mitigating oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Kallikrein Inhibition : A patent study highlighted the effectiveness of this compound as a kallikrein inhibitor, demonstrating significant reductions in inflammatory markers in vitro .

- Neuroprotective Study : Another research effort focused on the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings indicated that treatment with this compound resulted in reduced cell death and preserved cell viability .

- MAPK Pathway Modulation : A comprehensive analysis detailed how this compound affects the ASK1 pathway, suggesting that it may enhance neuronal resilience against stressors by modulating key signaling cascades involved in cell survival .

化学反応の分析

Role in Ruthenium-Catalyzed Water Oxidation

Methyl 6-carbamoylpicolinate derivatives serve as robust ligands in Ru-based water oxidation (WO) catalysts. The carbamoyl group enhances electron donation to the metal center, stabilizing higher oxidation states and enabling efficient proton-coupled electron transfer (PCET) pathways.

Key Findings:

-

Electron-Donating Capacity : The 6-carbamoylpicolinate ligand demonstrates stronger electron donation compared to pyridine-2,6-dicarboxylate, stabilizing Ru(III) intermediates in WO catalysts .

-

Catalytic Performance :

-

Mechanistic Influence :

Palladium-Catalyzed Cross-Coupling Reactions

While not directly reported for this compound, analogous Pd(II) pincer complexes with carbamoyl ligands exhibit catalytic activity in Mizoroki-Heck and Suzuki-Miyaura reactions.

Reaction Scope and Mechanisms:

-

Mizoroki-Heck Coupling :

-

Suzuki-Miyaura Coupling :

Ligand Behavior in Dinuclear Complexes

This compound derivatives enable synergistic effects in dinuclear Ru catalysts:

-

Dinuclear Ru Complexes (19a/b) :

Stability and Decomposition Pathways

-

Thermal Stability : Pd(II) pincer complexes with carbamoyl ligands remain intact at high temperatures (≤150°C), critical for Heck reactions .

-

Decomposition in Pd Catalysis :

Comparative Analysis of Ligand Frameworks

| Ligand Type | Key Advantage | Application |

|---|---|---|

| 6-Carbamoylpicolinate | Strong electron donation, Ru(III) stability | Water oxidation, photocatalytic systems |

| Pyridine-2,6-dicarboxylate | Smaller O–Ru–O bite angle (157°) | High-TON WO catalysts |

| SCS/SCS-pincer thioamides | High Pd(II) stability | Cross-coupling reactions |

特性

IUPAC Name |

methyl 6-carbamoylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIMZVAOBIGDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676769 | |

| Record name | Methyl 6-carbamoylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108129-47-1 | |

| Record name | Methyl 6-carbamoylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。